molecular formula C12H12N2O4 B1602000 Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate CAS No. 64761-20-2

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B1602000
CAS No.: 64761-20-2
M. Wt: 248.23 g/mol
InChI Key: HUKDPUKPNGGPIU-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure that includes a naphthyridine core with an ethyl ester group and a methoxy substituent.

Scientific Research Applications

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives can be used in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the naphthyridine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution can result in a variety of functionalized naphthyridine derivatives.

Mechanism of Action

The mechanism by which Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is similar to other naphthyridine derivatives, but its unique methoxy and ethyl ester groups distinguish it from others. Some similar compounds include:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid

These compounds share the naphthyridine core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 8-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-14-9-8(17-2)4-5-13-10(9)11(7)15/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDPUKPNGGPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CN=C2C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497029
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64761-20-2
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
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Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

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